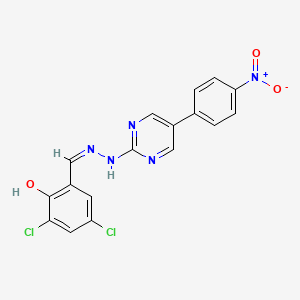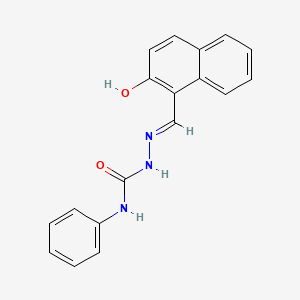![molecular formula C20H20N2O2 B1189193 5,5-Dimethyl-2-[(4-phenylphenyl)hydrazinylidene]cyclohexane-1,3-dione](/img/structure/B1189193.png)
5,5-Dimethyl-2-[(4-phenylphenyl)hydrazinylidene]cyclohexane-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,5-dimethyl-2-[(4-phenylphenyl)hydrazinylidene]cyclohexane-1,3-dione is a member of biphenyls.
Applications De Recherche Scientifique
Synthesis of Novel Heterocycles : This compound has been utilized in the synthesis of novel heterocyclic compounds. For instance, its derivative, 5,5-Dimethylcyclohexane-1,3-dione, is used in bromination reactions to produce novel heterocycles with potential biological activities (Dabholkar & Mishra, 2006).
Formation of Exocyclic Enamine Derivatives : In a study, the reaction of 5,5-dimethyl-2-[(3-fluoro- and 4-fluoro)benzoyl]cyclohexane-1,3-diones with primary and secondary amines was explored, leading to the formation of exocyclic enamine derivatives, indicating its utility in organic synthesis (Khlebnikova, Isakova, & Lakhvich, 2011).
Chemosensor Applications : The compound has been used to create intramolecular charge transfer (ICT) chromophores, functioning as selective fluorescent chemosensors for Co2+, highlighting its potential in environmental and biological sensing applications (Subhasri & Anbuselvan, 2014).
Synthesis of Spirocyclic Compounds : Research has shown its application in synthesizing spirocyclic compounds, an important class of compounds with various pharmaceutical and biological implications (Dabholkar & Mishra, 2006).
Formation of Enaminedione Derivatives : The compound has been used in the synthesis of enaminedione derivatives, which were further studied for their biological activity, indicating its significance in medicinal chemistry (Eremina et al., 2021).
Preparation of Hydrazone-Based Chemosensor Assemblies : This compound is also employed in the preparation of hydrazone-based chemosensors for zinc, demonstrating its utility in selective metal ion detection (Subhasri & Anbuselvan, 2015).
Propriétés
Formule moléculaire |
C20H20N2O2 |
|---|---|
Poids moléculaire |
320.4g/mol |
Nom IUPAC |
3-hydroxy-5,5-dimethyl-2-[(4-phenylphenyl)diazenyl]cyclohex-2-en-1-one |
InChI |
InChI=1S/C20H20N2O2/c1-20(2)12-17(23)19(18(24)13-20)22-21-16-10-8-15(9-11-16)14-6-4-3-5-7-14/h3-11,23H,12-13H2,1-2H3 |
Clé InChI |
AJNAOXVSGCMJQL-UHFFFAOYSA-N |
SMILES |
CC1(CC(=C(C(=O)C1)N=NC2=CC=C(C=C2)C3=CC=CC=C3)O)C |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(Z)-(3-Bromo-2-hydroxy-6,7,8,9-tetrahydrodibenzofuran-1-yl)methylideneamino]furan-2-carboxamide](/img/no-structure.png)
![2-[(E)-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]imino}methyl]phenol](/img/structure/B1189124.png)
![3,5-Dichloro-2-hydroxybenzaldehyde 5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylhydrazone](/img/structure/B1189125.png)
![Ethyl 2-[(2-hydroxyphenyl)hydrazono]-3-oxobutanoate](/img/structure/B1189127.png)


